N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

PDHK inhibition Kinase inhibitor Pyrazole-amide SAR

Researchers developing kinase-targeted libraries often face a lack of pre-validated selectivity data for novel pyrazole-amide scaffolds, delaying SAR progression. N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide directly addresses this need as a unique furan-pyrazole-ethyl pharmacophore building block for PDHK-targeted lead discovery. - Scaffold-diversification element for PDHK isoform inhibition profiling (PDHK2/PDHK4). - Purity typically 95%, suitable for biochemical assays and in-house SAR campaigns. - Distinct juxtaposition of furan, pyrazole, and 2-methoxyphenoxy moieties for novel 3D pharmacophore exploration.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 2034566-43-1
Cat. No. B2685640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
CAS2034566-43-1
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N3C=CC=N3
InChIInChI=1S/C18H19N3O4/c1-23-16-6-2-3-7-17(16)25-13-18(22)19-12-14(15-8-4-11-24-15)21-10-5-9-20-21/h2-11,14H,12-13H2,1H3,(H,19,22)
InChIKeyMQMCDHRIGVOMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034566-43-1): Procurement-Relevant Identity and Physicochemical Baseline


N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034566-43-1, molecular formula C₁₈H₁₉N₃O₄, molecular weight 341.367 g/mol) is a synthetic small molecule featuring a furan–pyrazole–ethyl linker core coupled to a 2-methoxyphenoxy acetamide terminus . It belongs to the broader class of pyrazole-amide derivatives, a chemotype extensively investigated for kinase inhibition, particularly against pyruvate dehydrogenase kinases (PDHKs), which are therapeutic targets in metabolic disorders and oncology [1]. However, publicly available, peer-reviewed pharmacological characterization specific to this precise compound remains absent from primary literature and authoritative databases at the time of analysis. Prospective users should verify that the compound’s reported typical purity of 95% meets their assay requirements before procurement.

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide: Why In-Class Pyrazole-Amide Analogs Cannot Be Assumed Interchangeable


Within the pyrazole-amide family, minor structural modifications—such as variation in the heterocyclic linker (e.g., furan-2-yl versus thiophene or phenyl), substitution pattern on the central pyrazole, or the nature of the terminal aryl ether—can drastically alter target binding kinetics, isoform selectivity, and off-target profiles. For example, the PDHK inhibitor series reported by Akaki et al. demonstrates that displacement of a single water molecule in the ATP-binding deep pocket can shift PDHK4 IC₅₀ values by orders of magnitude across closely related analogs [1]. No published head-to-head selectivity or potency data exist for the specific furan-2-yl–pyrazol-1-yl–ethyl scaffold with the 2-methoxyphenoxy acetamide terminus. Consequently, substituting this compound with an in-class analog that shares only partial scaffold similarity—without confirmatory biochemical profiling—carries the risk of uncharacterized changes in target engagement, metabolic stability, or solubility, undermining experimental reproducibility and procurement value.

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide: Quantitative Comparative Evidence Inventory Against Closest Analogs


Absence of Published Quantitative Differentiation Data for CAS 2034566-43-1: A Critical Procurement Caveat

Despite extensive searching of primary research articles, patent databases, and authoritative chemical biology repositories, no quantitative head-to-head comparison, cross-study comparable dataset, or class-level inference containing numerical values for CAS 2034566-43-1 versus a named comparator could be identified. The closest contextual evidence comes from the PDHK inhibitor series in Akaki et al. (2021), which reports IC₅₀ values for structurally distinct pyrazole-based leads (e.g., lead compound 7: PDHK4 IC₅₀ not numerically disclosed for the exact scaffold) but does not include this specific compound [1]. PDB entry 7EBB, co-crystallized with a PDHK4 inhibitor, contains a different chemotype (1H-pyrrolo[2,3-b]pyridine-3-carbonitrile) rather than the target compound [2]. Therefore, no evidence dimension with quantified differentiation can be presented. This evidence gap must be weighed in procurement decisions, particularly when project timelines depend on pre-validated pharmacological benchmarks.

PDHK inhibition Kinase inhibitor Pyrazole-amide SAR

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide: Evidence-Linked Application Scenarios for Informed Procurement


Exploratory PDHK Inhibitor Screening in Metabolic Disease or Oncology Programs

The compound’s pyrazole-amide scaffold is consistent with chemotypes known to target the ATP-binding site of pyruvate dehydrogenase kinases (PDHKs), enzymes implicated in diabetes, insulin resistance, and cancer metabolism [1]. Researchers initiating a fragment- or lead-discovery campaign against PDHK isoforms may include this compound as a scaffold-diversification element, provided that in-house biochemical profiling (e.g., PDHK2/PDHK4 inhibition assays) is planned [1]. Procurement is appropriate only when accompanied by a commitment to generate primary pharmacological data, as no public potency or selectivity figures exist to pre-validate its utility.

Chemical Biology Tool Compound for Pyrazole-Furan Pharmacophore Mapping

The distinct juxtaposition of furan, pyrazole, and 2-methoxyphenoxy moieties offers a unique three-dimensional pharmacophore for structure–activity relationship (SAR) studies. Academic or industrial groups synthesizing focused libraries around PDHK or related kinase targets may acquire this compound as a reference point for evaluating the contribution of the furan-2-yl–ethyl linker topology to target engagement, leveraging structural insights from published PDHK4 co-crystal systems (e.g., PDB 7EBB) that reveal critical water-mediated interactions in the deep pocket [2].

Negative Control or Selectivity Counter-Screen in Pyrazole-Amide Lead Optimization

Given the absence of public activity data, this compound may serve as a negative control or selectivity counter-screen candidate when profiling more advanced pyrazole-amide leads. Its unique substitution pattern (furan-2-yl at the ethyl linker and 2-methoxyphenoxy acetamide tail) can help establish structure–selectivity relationships, provided that internal assays are designed to measure differential activity against the primary target and relevant off-targets [1].

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